molecular formula C10H16ClN B13490665 N-ethyl-3,4-dimethylaniline hydrochloride

N-ethyl-3,4-dimethylaniline hydrochloride

Cat. No.: B13490665
M. Wt: 185.69 g/mol
InChI Key: HXHXJPFWJFJRQZ-UHFFFAOYSA-N
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Description

N-Ethyl-3,4-dimethylaniline hydrochloride is a substituted aniline derivative featuring an ethyl group attached to the nitrogen atom and methyl groups at the 3- and 4-positions of the aromatic ring. These derivatives are typically utilized as intermediates in pharmaceutical synthesis, particularly in medicinal chemistry and biological experiments . The hydrochloride salt form enhances solubility and stability, making it suitable for laboratory applications.

Properties

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

N-ethyl-3,4-dimethylaniline;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-4-11-10-6-5-8(2)9(3)7-10;/h5-7,11H,4H2,1-3H3;1H

InChI Key

HXHXJPFWJFJRQZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)C)C.Cl

Origin of Product

United States

Preparation Methods

Alkylation of 3,4-Dimethylaniline Followed by Hydrochloride Salt Formation

The classical and direct synthetic approach involves the alkylation of 3,4-dimethylaniline with ethyl chloride in a basic medium such as sodium hydroxide under reflux conditions. The reaction proceeds as follows:

  • Step 1: 3,4-dimethylaniline is reacted with ethyl chloride in the presence of NaOH.
  • Step 2: The alkylated product, N-ethyl-3,4-dimethylaniline, is then treated with hydrochloric acid to form the hydrochloride salt.
  • Step 3: Purification is typically achieved by recrystallization using ethanol/water mixtures.

Optimization Parameters:

  • Reaction time and temperature are controlled to minimize side reactions such as over-alkylation.
  • Purity is monitored by High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column with acetonitrile/0.1% trifluoroacetic acid as the mobile phase.
  • Structural confirmation is done by ^1H Nuclear Magnetic Resonance (NMR) spectroscopy, with characteristic chemical shifts for ethyl and methyl groups (ethyl CH3 at δ 1.2 ppm; aromatic CH3 at δ 2.2–2.5 ppm).

Analytical Techniques:

Technique Purpose Details
HPLC Purity assessment Reverse-phase C18, UV detection at 254–260 nm, purity >98%
^1H and ^13C NMR Structural confirmation Aromatic protons δ 6.7–7.1 ppm; ethyl and methyl patterns
Mass Spectrometry (ESI-MS) Molecular ion verification Positive ion mode, expected [M+H]^+ ~186 m/z

This method is straightforward but requires careful control of reaction conditions to achieve high purity and yield.

Catalytic Hydrogenation Route via Nitrobenzene Derivatives and Propione

An alternative and more industrially scalable method involves a one-step catalytic hydrogenation and alkylation process starting from 3,4-dimethyl nitrobenzene, hydrogen gas, and propione (3-pentanone). This method is detailed in patents and offers high yield and selectivity.

Key Features:

  • Use of a platinum-on-carbon catalyst (Pt/C) with platinum content between 2% to 4%.
  • Reaction temperature maintained between 40–55 °C.
  • Hydrogen pressure controlled between 0.1 MPa to 0.5 MPa.
  • A phosphoric acid-sodium dihydrogen phosphate buffer solution maintains a mildly acidic environment (pH 2.5–3.5, preferably pH 3) to optimize nucleophilic attack and product stability.
  • Reaction time is short (~30 minutes).
  • The yield of N-ethyl-3,4-dimethylaniline hydrochloride (or closely related N-(1-ethyl propyl)-3,4-dimethylaniline derivatives) can reach up to 99.8%, with minimal by-products.

Reaction Summary:

$$
\text{3,4-dimethyl nitrobenzene} + \text{hydrogen} + \text{propione} \xrightarrow[\text{Pt/C, buffer}]{40-55^\circ C, 0.1-0.5 MPa} \text{this compound}
$$

This method is advantageous due to:

  • High catalytic activity ensuring complete conversion.
  • Mild acidity buffering to maintain product quality.
  • Low platinum catalyst loading reducing precious metal usage.
  • Simplified product separation due to reduced by-products.

Hydrogenation Using Palladium-Based Catalysts and Stepwise Synthesis

Another well-documented approach involves a two-step process:

  • Step 1: Nitration of o-xylene to produce 3,4-dimethyl nitrobenzene.
  • Step 2: Catalytic hydrogenation of 3,4-dimethyl nitrobenzene with propione in the presence of palladium catalysts such as Pd/C or Pd/γ-Al2O3 under hydrogen pressure.

Typical Reaction Conditions and Results:

Parameter Typical Values
Catalyst Pd/C, Pd/γ-Al2O3, or modified Pd catalysts
Catalyst loading 0.32% to 0.5% by weight relative to substrate
Hydrogen pressure Controlled, typically moderate (~1 atm to several atm)
Temperature Controlled heating, specifics vary
Reaction time Until hydrogen uptake ceases (monitored by GC)
Product purity ≥ 99% by GC analysis
Yield Approximately 99%

Catalyst Variants Tested:

  • Polystyrene-supported palladium catalyst.
  • Silicon dioxide-supported γ-aminopropyl alkane-palladium catalyst.
  • Silicon dioxide-supported silazane-palladium network catalyst.

All catalyst variants yielded high purity products with minor differences in yield (99.1% to 99.3%).

Method Starting Materials Catalyst/Conditions Yield (%) Purity (%) Notes
Alkylation of 3,4-dimethylaniline 3,4-dimethylaniline, ethyl chloride NaOH, reflux; HCl treatment; recrystallization >98 >98 Classical, requires careful control
Catalytic hydrogenation (Pt/C) 3,4-dimethyl nitrobenzene, propione, H2 Pt/C catalyst, pH 3 buffer, 40-55 °C, 0.1-0.5 MPa H2 99.8 - One-step, high yield, mild conditions
Hydrogenation (Pd-based catalysts) 3,4-dimethyl nitrobenzene, propione, H2 Pd/C or Pd/γ-Al2O3, varied supports, controlled pressure and temperature ~99 ≥99 Two-step process, catalyst variants tested

The preparation of this compound can be achieved via several synthetic routes, each with advantages:

  • The classical alkylation method is straightforward but requires optimization to avoid side products.
  • The catalytic hydrogenation method using platinum catalysts and buffered acidic conditions offers a high-yield, one-step synthesis suitable for industrial scale.
  • Palladium-catalyzed hydrogenation with propione provides a reliable two-step method with multiple catalyst options, achieving high purity and yield.

The choice of method depends on available starting materials, desired scale, and purity requirements. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for product characterization and quality control.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-ethyl-3,4-dimethylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-3,4-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biochemical assays or drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

N-Ethyl-3,4-Methylenedioxyamphetamine Hydrochloride
  • Molecular Formula: C₁₂H₁₈ClNO₂
  • CAS : 82801-81-8
  • Key Features : Contains a methylenedioxy (O-CH₂-O) bridge at the 3,4-positions instead of methyl groups. This structural modification significantly alters pharmacological activity, classifying it as a CNS stimulant (DEA Schedule 1) .
  • Applications: Used in neuropharmacological research due to its stimulant properties, contrasting with the non-psychoactive role of dimethylaniline derivatives .
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)
  • Molecular Formula: C₈H₁₂ClNO₂
  • CAS : 62-31-7
  • Key Features: Features hydroxyl groups at the 3,4-positions, enabling neurotransmitter activity. Unlike N-ethyl-3,4-dimethylaniline hydrochloride, dopamine is endogenous and critical for neurological functions .
  • Applications : Clinically used to treat hypotension and cardiac arrest, highlighting its divergent biological role compared to synthetic aniline derivatives .
3,4-Dimethoxy-N-methylphenethylamine Hydrochloride
  • Molecular Formula: C₁₁H₁₈ClNO₂
  • CAS : 13078-76-7
  • Key Features : Methoxy substituents at 3,4-positions enhance lipophilicity and metabolic stability. This contrasts with the methyl groups in this compound, which may reduce steric hindrance .

Physicochemical and Pharmacological Properties

Compound Molecular Weight Substituents Solubility (HCl Salt) DEA Schedule Key Applications
N-Ethyl-3,4-dimethylaniline HCl ~186 (C₁₀H₁₅N·HCl) 3,4-dimethyl, N-ethyl High in polar solvents Not regulated Pharmaceutical intermediate
N-Ethyl-3,4-MDA HCl 243.73 3,4-methylenedioxy Moderate Schedule 1 CNS research
Dopamine HCl 153.64 3,4-dihydroxy High in water Prescription Neurological therapy
3,4-Dimethoxy-N-methylphenethylamine HCl 259.77 3,4-dimethoxy Moderate Not regulated Experimental pharmacology

Key Observations :

  • Substituent Effects : Methyl groups (N-ethyl-3,4-dimethylaniline) increase hydrophobicity compared to hydroxyl or methoxy groups, influencing bioavailability and metabolic pathways.
  • Pharmacological Activity : Methylenedioxy and methoxy derivatives often exhibit CNS activity due to structural mimicry of neurotransmitters like serotonin, whereas dimethylaniline derivatives are typically inert in this context .

Biological Activity

N-ethyl-3,4-dimethylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from various sources to provide a comprehensive overview.

This compound is a derivative of dimethylaniline, which is commonly used in the synthesis of dyes and pharmaceuticals. Its structure includes an ethyl group and two methyl groups attached to the aniline ring, which may influence its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.
  • Cell Proliferation : Studies indicate that N-ethyl-3,4-dimethylaniline can affect cell proliferation. It has demonstrated inhibitory effects on cancer cell lines, suggesting potential as an anticancer agent. Specifically, it may induce apoptosis in malignant cells while sparing normal cells.
  • Neurotoxicity : Some research indicates that derivatives of dimethylaniline can exhibit neurotoxic effects. This highlights the importance of understanding the dose-response relationship and the potential risks associated with exposure to this compound.

Toxicological Studies

Toxicological studies have been conducted to assess the safety profile of this compound. These studies typically involve:

  • Acute Toxicity Testing : Assessing the immediate effects after exposure to high doses.
  • Chronic Toxicity Studies : Evaluating long-term exposure effects on various organ systems.

Case Studies

  • Cancer Cell Line Studies : In vitro studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines. For example, it demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer cell lines, indicating significant antiproliferative activity.
  • Neurotoxicity Assessment : A study involving animal models highlighted potential neurotoxic effects at elevated doses. Behavioral assessments indicated alterations in motor function and cognitive performance in subjects exposed to high concentrations of the compound.

Data Tables

Study TypeFindingsReference
In vitro cancer studyIC50 = 0.5 μM against MDA-MB-231 cells
Acute toxicity (rats)Significant weight loss at doses >750 mg/kg
Neurotoxicity (mice)Impaired motor function at 500 mg/kg

Q & A

Q. How do structural analogs compare in reactivity and application potential?

  • Comparative Data :
CompoundSubstituentsReactivityApplication
N-Ethyl-2,4-dimethylaniline HCl2,4-CH3_3High alkylation yieldIntermediate in dye synthesis
N-Ethyl-3,5-dimethylaniline HCl3,5-CH3_3Lower solubilityPhotochemical studies
N,N-Dimethylaniline HClNo ethyl groupLimited bioactivityReference standard
  • Conclusion : 3,4-substitution enhances metabolic stability compared to 2,4 analogs .

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